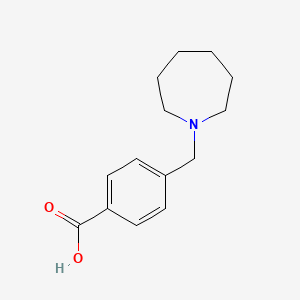

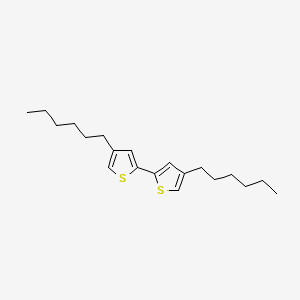

4-(Azepan-1-ylmethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

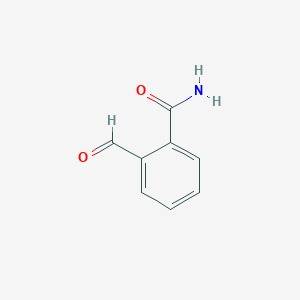

The compound "4-(Azepan-1-ylmethyl)benzoic acid" is a chemical entity that can be associated with a class of compounds known as azepines, which are seven-membered heterocyclic compounds containing a nitrogen atom. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of related azepine compounds can be inferred from the papers. For instance, a practical stereoselective synthesis of a related compound, (2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)acetic acid, is described using asymmetric hydrogenation of olefins as a key step . This method could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions to incorporate the azepan-1-ylmethyl group into the benzoic acid framework.

Molecular Structure Analysis

The molecular structure of azepine derivatives can be complex, and their characterization often requires advanced spectroscopic techniques. The first paper discusses the use of NMR, UV-VIS, and IR spectroscopy to confirm the structures of azo-benzoic acids . These techniques could similarly be applied to analyze the molecular structure of "this compound" to confirm its identity and purity.

Chemical Reactions Analysis

The chemical behavior of azepine derivatives in various reactions can be quite diverse. The azo-benzoic acids studied in the first paper exhibit acid-base dissociation and azo-hydrazone tautomerism, which are dependent on solvent composition and pH . These findings suggest that "this compound" may also undergo similar reactions, and its reactivity could be influenced by the surrounding environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives and related compounds are crucial for their potential applications. The fourth paper describes a multifunctional water-soluble azo compound with excellent absorption spectral properties, which change with pH and solvent type . This indicates that "this compound" may also possess unique optical properties that could be modulated by external factors, making it potentially useful in sensor applications.

Scientific Research Applications

Protein Kinase Inhibition

4-(Azepan-1-ylmethyl)benzoic acid derivatives have been explored for their potential in inhibiting protein kinases. For instance, azepane derivatives were evaluated for their ability to inhibit Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA), key enzymes in cellular signaling pathways. This research highlighted the synthesis and testing of several compounds for their in vitro inhibitory activity against these kinases, revealing insights into their potential therapeutic applications (Breitenlechner et al., 2004).

Synthesis and Application in Chemical Engineering

Another study developed new approaches to synthesize derivatives of this compound, indicating its versatility in chemical synthesis. The methods detailed in this research could be instrumental in creating various chemical compounds for diverse applications (Chen & Ren, 2014).

Biological Activity and Effect on Leukocyte System

Research on the biological activity of hydrazides of 4-(1H-azol-1-ylmethyl)benzoic acid demonstrated stimulating effects on the leukocyte system in rats. This finding suggests potential applications in enhancing general resistance mechanisms in the body (Пурыгин et al., 2010).

Photophysical Properties and Applications in Material Science

The study of 1,8-naphthalimide based compounds, including 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid, revealed their aggregation-enhanced emission properties. This research is significant for material science, particularly in the design of novel luminescent materials (Srivastava et al., 2016).

Safety and Hazards

While specific safety data for “4-(Azepan-1-ylmethyl)benzoic acid” was not found, it’s important to handle all chemical compounds with care. Benzoic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure .

properties

IUPAC Name |

4-(azepan-1-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17)13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLNNJSOWBCWTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588161 |

Source

|

| Record name | 4-[(Azepan-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

414884-12-1 |

Source

|

| Record name | 4-[(Azepan-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)